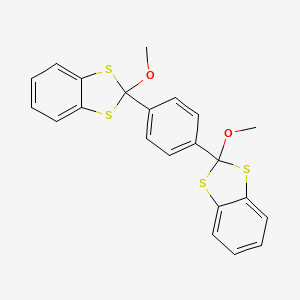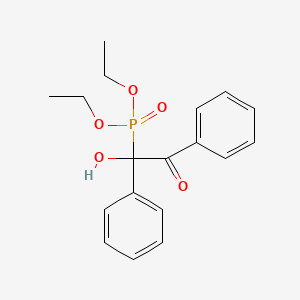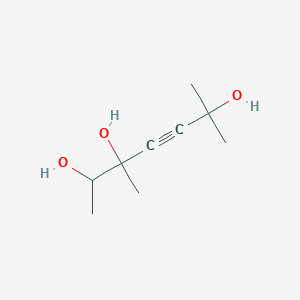
3,6-Dimethylhept-4-yne-2,3,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylhept-4-yne-2,3,6-triol: is an organic compound with the molecular formula C9H16O3 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms, as well as three hydroxyl groups attached to the second, third, and sixth carbon atoms. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-4-yne-2,3,6-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylhept-4-yne and suitable hydroxylating agents.
Hydroxylation: The triple bond in the starting material is subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at specific positions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 3,6-Dimethylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alkenes or alkanes
Substitution: Alkyl halides or other substituted derivatives
科学的研究の応用
3,6-Dimethylhept-4-yne-2,3,6-triol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of 3,6-Dimethylhept-4-yne-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. For example, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in addition reactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
3,6-Dimethylhept-4-yne-2,3,6-diol: Similar structure but with two hydroxyl groups instead of three.
3,6-Dimethylhept-4-yne-2,6-diol: Similar structure but with hydroxyl groups at different positions.
3,6-Dimethylhept-4-yne-2,3,5-triol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 3,6-Dimethylhept-4-yne-2,3,6-triol is unique due to the specific arrangement of its hydroxyl groups and the presence of a triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
65213-10-7 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
3,6-dimethylhept-4-yne-2,3,6-triol |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(4,12)6-5-8(2,3)11/h7,10-12H,1-4H3 |
InChIキー |
QNGTUXQLMUTUGS-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C#CC(C)(C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



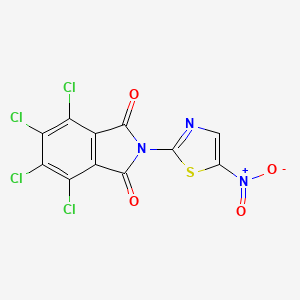
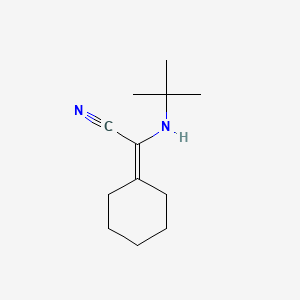

![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
